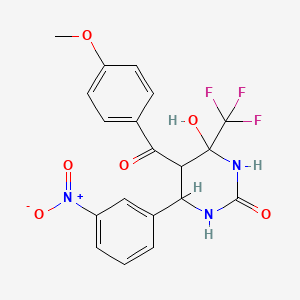![molecular formula C33H27Cl2NO5 B11630654 Dibenzyl 4-[5-(2,5-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 421580-75-8](/img/structure/B11630654.png)
Dibenzyl 4-[5-(2,5-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzyl-4-[5-(2,5-Dichlorphenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridin-3,5-dicarboxylat ist eine komplexe organische Verbindung mit der Summenformel C33H27Cl2NO5 und einem Molekulargewicht von 588,493 . Diese Verbindung gehört zu einer Klasse von Dihydropyridin-Derivaten, die für ihre vielfältigen biologischen Aktivitäten und Anwendungen in der medizinischen Chemie bekannt sind.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Dibenzyl-4-[5-(2,5-Dichlorphenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridin-3,5-dicarboxylat umfasst in der Regel mehrstufige organische Reaktionen. Ein üblicher Syntheseweg beinhaltet die Kondensation geeigneter Aldehyde, Amine und Ester unter kontrollierten Bedingungen. Die Reaktion erfordert oft Katalysatoren und spezifische Temperatureinstellungen, um die gewünschte Produktausbeute zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Der Prozess würde auf Effizienz, Ausbeute und Wirtschaftlichkeit optimiert werden. Dazu gehören oft der Einsatz von automatisierten Reaktoren, kontinuierlichen Fließsystemen und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl 4-[5-(2,5-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes, amines, and esters under controlled conditions. The reaction often requires catalysts and specific temperature settings to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Dibenzyl-4-[5-(2,5-Dichlorphenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridin-3,5-dicarboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann den Dihydropyridinring in einen Pyridinring umwandeln.
Reduktion: Dies kann zur Bildung von Tetrahydropyridin-Derivaten führen.
Substitution: Halogenatome am Phenylring können durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile für Substitutionsreaktionen. Die Bedingungen variieren je nach gewünschter Reaktion und umfassen oft spezifische Lösungsmittel, Temperaturen und Katalysatoren .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von der Art der Reaktion ab. Beispielsweise ergibt die Oxidation typischerweise Pyridin-Derivate, während die Reduktion Tetrahydropyridin-Verbindungen erzeugen kann. Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen und so seine chemische Vielfalt erhöhen .
Wissenschaftliche Forschungsanwendungen
Dibenzyl-4-[5-(2,5-Dichlorphenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridin-3,5-dicarboxylat hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und Antikrebs-Eigenschaften, untersucht.
Medizin: Wird auf seine potenzielle Verwendung bei der Entwicklung neuer Therapeutika untersucht.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Dibenzyl-4-[5-(2,5-Dichlorphenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridin-3,5-dicarboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann an bestimmte Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen molekularen Zielstrukturen und -wege können je nach spezifischer Anwendung und Kontext variieren .
Wissenschaftliche Forschungsanwendungen
Dibenzyl 4-[5-(2,5-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Dibenzyl 4-[5-(2,5-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Dibenzyl-4-[5-(4-Chlorphenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridin-3,5-dicarboxylat
- Dibenzyl-4-[5-(2,4-Dichlorphenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridin-3,5-dicarboxylat
Einzigartigkeit
Dibenzyl-4-[5-(2,5-Dichlorphenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridin-3,5-dicarboxylat ist durch sein spezifisches Substitutionsschema am Phenylring und das Vorhandensein des Furanrings einzigartig. Diese Strukturmerkmale tragen zu seinen besonderen chemischen und biologischen Eigenschaften bei und unterscheiden es von ähnlichen Verbindungen .
Eigenschaften
CAS-Nummer |
421580-75-8 |
|---|---|
Molekularformel |
C33H27Cl2NO5 |
Molekulargewicht |
588.5 g/mol |
IUPAC-Name |
dibenzyl 4-[5-(2,5-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C33H27Cl2NO5/c1-20-29(32(37)39-18-22-9-5-3-6-10-22)31(28-16-15-27(41-28)25-17-24(34)13-14-26(25)35)30(21(2)36-20)33(38)40-19-23-11-7-4-8-12-23/h3-17,31,36H,18-19H2,1-2H3 |
InChI-Schlüssel |
IPWQFKBZZJRKBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC2=CC=CC=C2)C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C(=O)OCC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}imidazolidine-2,4-dione](/img/structure/B11630577.png)
![{(2E)-2-[(2E)-{3-[(2-chlorobenzyl)oxy]-4-methoxybenzylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B11630579.png)
![2-(4-benzylpiperazin-1-yl)-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11630581.png)
![4-({4-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-oxo-2-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11630587.png)
![1-[(2-Nitrophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B11630589.png)

![methyl (2E)-2-{[2-methyl-1-(2-phenoxyethyl)-1H-indol-3-yl]methylidene}hydrazinecarboxylate](/img/structure/B11630651.png)
![(5Z)-5-[[9-methyl-4-oxo-2-(prop-2-enylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11630658.png)
![2-({2-[4-methyl-2-(propan-2-yl)phenoxy]ethyl}sulfanyl)-1H-benzimidazole](/img/structure/B11630660.png)

![2-[(3-Methylbutyl)sulfanyl]-3-(2-methylphenyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclopentan]-4-one](/img/structure/B11630668.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}pentanamide](/img/structure/B11630676.png)
![N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-methoxy-3-nitrobenzamide](/img/structure/B11630684.png)
![1-(4-Ethoxy-3-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B11630687.png)
